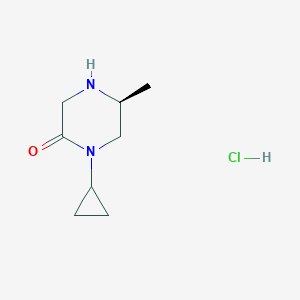
(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to the piperazine ring, along with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 5-methylpiperazine-2-one in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropylpiperazine: Lacks the methyl group, leading to different chemical and biological properties.
5-Methylpiperazine-2-one: Lacks the cyclopropyl group, affecting its reactivity and applications.
Cyclopropylamine: A simpler structure with different reactivity and uses.
Uniqueness
(S)-1-Cyclopropyl-5-methylpiperazin-2-one hydrochloride is unique due to the combination of the cyclopropyl and methyl groups on the piperazine ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(5S)-1-cyclopropyl-5-methylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-5-10(7-2-3-7)8(11)4-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
FBSDDRCGLZGFEA-RGMNGODLSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)CN1)C2CC2.Cl |
Canonical SMILES |
CC1CN(C(=O)CN1)C2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















